1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, amide, and thioester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the thioester intermediate: This involves the reaction of 2-toluidine with carbon disulfide and a suitable base to form the corresponding thioamide.
Coupling reaction: The thioamide intermediate is then reacted with 3-hydroxybenzoyl chloride in the presence of a base to form the thioester.
Final coupling: The thioester is then coupled with 1,2-dimethyl-4-aminobenzene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene: A simpler benzene derivative with only methyl groups.
4-Aminobenzoyl chloride: A compound with a similar amide group but lacking the thioester functionality.
2-Toluidine: A precursor in the synthesis of the target compound.
Uniqueness
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
O-[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C23H22N2O2S/c1-15-11-12-19(13-17(15)3)24-22(26)18-8-6-9-20(14-18)27-23(28)25-21-10-5-4-7-16(21)2/h4-14H,1-3H3,(H,24,26)(H,25,28) |
InChI Key |
VENPYDWVNMXIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.